2-(methylthio)-N-(4-sulfamoylphenyl)benzamide
Description
2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a methylthio (-SCH₃) group at the 2-position of the benzamide ring and a sulfamoyl (-SO₂NH₂) group at the 4-position of the attached phenyl ring. This structure combines sulfur-containing substituents (methylthio and sulfamoyl) that may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHKAOUTWIZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through sulfonation reactions, where a phenyl group is treated with sulfonating agents like chlorosulfonic acid, followed by amination to introduce the sulfonamide functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfonating agents for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl and Methylthio Groups
2.1.1. 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 4)
- Structure: Similar to the target compound but with a 2,3-dimethylphenylamino substituent instead of methylthio.
- Spectroscopy : IR spectra show characteristic sulfamoyl vibrations at 1366 cm⁻¹ (asymmetric S=O) and 1141 cm⁻¹ (symmetric S=O), comparable to sulfamoyl groups in related compounds .
- Activity : Sulfamoyl-containing benzamides are often explored for enzyme inhibition (e.g., urease) due to the sulfonamide moiety’s hydrogen-bonding capacity .
2.1.2. N-(4-(Methylthio)phenyl)benzamide (Compound 3a)
- Structure : Lacks the sulfamoyl group but shares the methylthio substituent.
- Synthesis: Prepared via nickel-catalyzed reductive aminocarbonylation, yielding 73% as a deep-brown amorphous solid. NMR data confirm the methylthio group’s presence .
Substituted Benzamides with Sulfur-Containing Groups
2.2.1. N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 21)
- Structure: Contains a methylthio-propyl chain and a thiazolidinone core.
- Activity : Exhibits antimicrobial and antitubercular activity (MIC: 2–16 µg/mL). The methylthio group may contribute to redox modulation or metal chelation .
- Comparison: Unlike the target compound, this derivative’s bioactivity is linked to the thiazolidinone scaffold rather than sulfamoyl interactions .
2.2.2. Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Features a nitro-thiazole ring instead of sulfamoyl but shares the benzamide backbone.
- Activity: Broad antiparasitic and antiviral activity.
Benzamides with Sulfonamide or Sulfonyl Groups
2.3.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks sulfur substituents but includes methoxy groups.
- Synthesis : Prepared via benzoyl chloride and phenethylamine reaction (80% yield). Methoxy groups enhance solubility but reduce metabolic stability compared to methylthio/sulfamoyl groups .
2.3.2. 4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Bromo and nitro substituents confer distinct electronic effects.
- Crystallography : Exhibits two molecules per asymmetric unit, highlighting steric and electronic influences of bulky substituents .
Pharmacological and Physicochemical Comparison
Biological Activity
2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S₂
- IUPAC Name : 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide
This compound features a benzamide backbone with a methylthio group and a sulfonamide moiety, which are crucial for its biological activity.
The biological activity of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects. This inhibition prevents bacterial cell division, making it a potential candidate for antibacterial therapies.
Biological Activity
Research has demonstrated various biological activities associated with 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways that promote cell survival.
- Neuroleptic Activity : Some derivatives of benzamide compounds have shown promise in treating neuropsychiatric disorders by modulating dopaminergic pathways, suggesting potential applications for 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide in neuropharmacology.
Case Studies and Research Findings
A selection of studies highlights the biological activity and therapeutic potential of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide:
- Antibacterial Studies : In vitro assays have demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics, indicating its effectiveness as an antibacterial agent.
- Anticancer Activity : A study involving various cancer cell lines (e.g., MDA-MB-231, HCT116) revealed that the compound significantly reduced cell viability, suggesting it may act as a chemotherapeutic agent.
- Neuropharmacological Effects : Research into related benzamide derivatives has shown that modifications can enhance their binding affinity to dopamine receptors, providing insights into how 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide may function in neuroleptic treatments.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
